Cas no 87989-48-8 (Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-)
87989-48-8 structure
Product Name:Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
CAS No:87989-48-8
MF:C23H44N4O2
MW:408.621066093445
CID:649467
PubChem ID:15883569
Update Time:2025-04-19
Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-
- N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)pentanediamide
- 87989-48-8
- N~1~,N~5~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)pentanediamide
- DTXSID70579112
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- Inchi: 1S/C23H44N4O2/c1-20(2)12-16(13-21(3,4)26-20)24-18(28)10-9-11-19(29)25-17-14-22(5,6)27-23(7,8)15-17/h16-17,26-27H,9-15H2,1-8H3,(H,24,28)(H,25,29)
- InChI Key: GDVWJBHYJWXNRG-UHFFFAOYSA-N
- SMILES: O=C(CCCC(NC1CC(C)(C)NC(C)(C)C1)=O)NC1CC(C)(C)NC(C)(C)C1
Computed Properties
- Exact Mass: 408.34642666g/mol
- Monoisotopic Mass: 408.34642666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 82.3Ų
Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
87989-48-8 (Pentanediamide, N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-) Related Products
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